molecular formula C7H13N B7810155 4-Cyclohepten-1-amine CAS No. 53783-90-7

4-Cyclohepten-1-amine

Cat. No. B7810155
CAS RN: 53783-90-7
M. Wt: 111.18 g/mol
InChI Key: LHZQBYZXLGZBJZ-UHFFFAOYSA-N
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Description

4-Cyclohepten-1-amine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclohepten-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclohepten-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

Ruoyan Huang et al. (2019) developed a method for the α-carbon amination of chloroaldehydes using an NHC catalyst. This process yields optically enriched dihydroquinoxalines, vital structures in natural products and synthetic bioactive molecules, potentially including derivatives of 4-Cyclohepten-1-amine (Huang et al., 2019).

Synthesis of Optically Active N-Substituted-Nortropinones

Y. Kashman and S. Cherkez (1972) explored the double Michael addition of amines to cyclohepta-2,6-dien-1-one, a process relevant for the synthesis of new optically active N-substituted-nortropinones. This method could be applicable to derivatives of 4-Cyclohepten-1-amine (Kashman & Cherkez, 1972).

Coordination Chemistry

T. Büttner et al. (2004) studied the synthesis of stable pentacoordinated 18 electron amine olefin rhodium(i) complexes using the rigid bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine (trop(2)NH). These findings contribute to the understanding of coordination chemistry involving cyclic amines like 4-Cyclohepten-1-amine (Büttner et al., 2004).

Organocatalysis

Wen-Bo Huang et al. (2011) reported the development of valine dipeptide organocatalysts containing a primary amine group for the direct asymmetric intermolecular aldol reaction. This research highlights the potential use of 4-Cyclohepten-1-amine in organocatalysis (Huang et al., 2011).

Stereocontrolled Synthesis of Carbocycles

Nels C Gerstner et al. (2016) demonstrated a tandem allene aziridination/[4+3]/reduction sequence to create densely functionalized aminated cycloheptenes. This method, applicable to 4-Cyclohepten-1-amine, allows for control over stereochemistry in the synthesis of complex molecular scaffolds (Gerstner et al., 2016).

properties

IUPAC Name

cyclohept-4-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-5-3-1-2-4-6-7/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZQBYZXLGZBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337044
Record name 4-Cyclohepten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohepten-1-amine

CAS RN

53783-90-7
Record name 4-Cyclohepten-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53783-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohepten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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